3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide
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Overview
Description
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide is an organic compound that belongs to the class of phenolic thioamides This compound is characterized by the presence of bulky tert-butyl groups at the 3 and 5 positions, a cyclohexyl group attached to the nitrogen atom, and a hydroxyl group at the 4 position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and cyclohexylamine.
Formation of Thioamide: The aldehyde group of 3,5-ditert-butyl-4-hydroxybenzaldehyde is converted to a thioamide group using a suitable thionating agent such as Lawesson’s reagent or phosphorus pentasulfide.
Amidation: The resulting thioamide is then reacted with cyclohexylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The thioamide group can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic thioamides.
Scientific Research Applications
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide involves:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting various biochemical pathways.
Cellular Pathways: It may modulate cellular signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3,5-ditert-butyl-4-hydroxybenzoic acid: Another phenolic compound with similar antioxidant properties.
2,6-ditert-butyl-4-methylphenol: Known for its antioxidant activity.
Uniqueness
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide is unique due to the presence of the thioamide group and the cyclohexyl substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NOS/c1-20(2,3)16-12-14(13-17(18(16)23)21(4,5)6)19(24)22-15-10-8-7-9-11-15/h12-13,15,23H,7-11H2,1-6H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFHBGQTQVLWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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